molecular formula C20H22CoN2O2 B13033118 MEK1InhibitorCL2racemic

MEK1InhibitorCL2racemic

Cat. No.: B13033118
M. Wt: 381.3 g/mol
InChI Key: LAEBVTUGQDQISM-UHFFFAOYSA-N
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Description

MEK1InhibitorCL2racemic is a compound that targets the mitogen-activated protein kinase kinase (MEK) pathway, specifically MEK1. This pathway is crucial in regulating various cellular functions, including proliferation, survival, and differentiation. This compound is used in cancer treatment due to its ability to inhibit the MEK1 enzyme, which plays a significant role in the development and progression of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEK1InhibitorCL2racemic typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

MEK1InhibitorCL2racemic undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity .

Scientific Research Applications

MEK1InhibitorCL2racemic has a wide range of scientific research applications, including:

Mechanism of Action

MEK1InhibitorCL2racemic exerts its effects by binding to the MEK1 enzyme, inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MEK pathway, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the MEK1 enzyme and its downstream effectors in the MAPK/ERK signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    Trametinib: Another MEK inhibitor used in cancer treatment.

    Cobimetinib: A selective MEK inhibitor with similar applications.

    Selumetinib: Known for its use in treating neurofibromatosis type 1.

    Binimetinib: Used in combination therapies for various cancers .

Uniqueness

MEK1InhibitorCL2racemic is unique due to its specific binding affinity and inhibitory activity against MEK1. Its racemic nature allows for a balanced interaction with the target enzyme, providing a distinct advantage in certain therapeutic contexts .

Properties

Molecular Formula

C20H22CoN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2;

InChI Key

LAEBVTUGQDQISM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co]

Origin of Product

United States

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